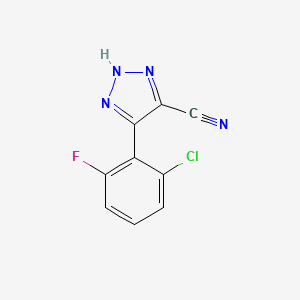

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with a 6-chloro-2-fluorophenyl group and a carbonitrile group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

The synthesis of 4-(6-chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloro-2-fluoroaniline and sodium azide.

Formation of Azide Intermediate: 6-chloro-2-fluoroaniline is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This diazonium salt is then treated with sodium azide to yield the azide intermediate.

Cyclization: The azide intermediate undergoes a cyclization reaction with an alkyne, such as propargyl cyanide, in the presence of a copper catalyst to form the triazole ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Analyse Des Réactions Chimiques

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Applications De Recherche Scientifique

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential antimicrobial, antifungal, and anticancer activities.

Biological Studies: It is used in biological studies to investigate the mechanism of action of triazole derivatives and their interactions with biological targets.

Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-(6-chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or modulation of its activity. The presence of the chloro and fluoro substituents enhances the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile can be compared with other similar compounds, such as:

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which affects its chemical properties and biological activity.

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-methyl: This compound has a methyl group instead of a carbonitrile group, leading to differences in reactivity and applications.

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-ethyl: This compound has an ethyl group instead of a carbonitrile group, which influences its solubility and pharmacokinetic properties.

Activité Biologique

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile (CAS No. 1071166-49-8) is a compound belonging to the triazole class, recognized for its diverse biological activities. This article reviews its biological activity, focusing on its medicinal chemistry applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring substituted with a 6-chloro-2-fluorophenyl group and a carbonitrile moiety. Its molecular formula is C9H4ClFN4 with a molecular weight of approximately 216.6 g/mol .

Antimicrobial and Antifungal Properties

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various microbial strains. It has been utilized as a building block in the synthesis of pharmaceutical agents targeting bacterial and fungal infections.

Anti-inflammatory Effects

Compounds containing triazole moieties have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory markers such as TNF-α and IL-6. In vitro studies have shown that derivatives can reduce oxidative stress mediators in activated macrophages . The compound's potential to inhibit cyclooxygenase (COX) enzymes has also been explored, with promising results indicating selective COX-2 inhibition .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects on breast (MDA-MB-231) and liver (HepG2) cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The mechanism involves apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with the active sites of these targets, leading to inhibition or modulation of their activities. The presence of chloro and fluoro substituents enhances binding affinity and selectivity towards these targets .

Comparative Studies

To understand the efficacy of this compound relative to similar compounds, a comparison was made with other triazole derivatives:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | structure | Antimicrobial, Anticancer | Varies by target |

| 4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide | structure | Antimicrobial | Higher than carbonitrile derivative |

| 4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-methyl | structure | Antifungal | Lower than carbonitrile derivative |

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various triazole derivatives including this compound, researchers found that this compound exhibited superior cytotoxicity against MDA-MB-231 cells compared to other derivatives. The study emphasized its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of triazole derivatives demonstrated that this compound effectively reduced NO production in LPS-stimulated macrophages. The findings suggest that it could serve as a therapeutic agent in inflammatory diseases by modulating immune responses .

Propriétés

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-2H-triazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN4/c10-5-2-1-3-6(11)8(5)9-7(4-12)13-15-14-9/h1-3H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFZWDIEWCHGLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NNN=C2C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.